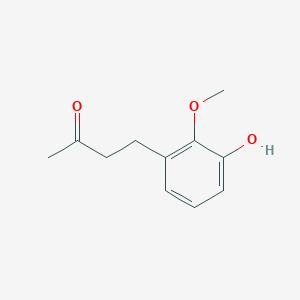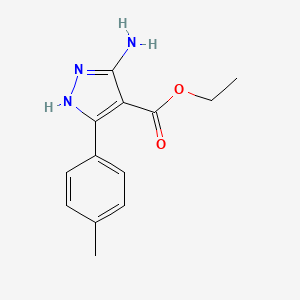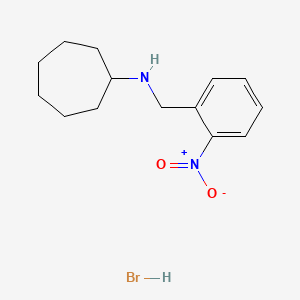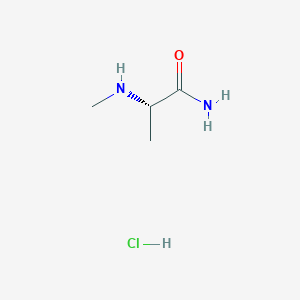
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(phenylsulfonyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(phenylsulfonyl)acetamide, also known as POA, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. POA is a member of the oxadiazole family and has been shown to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(phenylsulfonyl)acetamide is not fully understood, but it has been suggested that it may act by inhibiting certain enzymes or proteins involved in disease progression. For example, N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(phenylsulfonyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(phenylsulfonyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(phenylsulfonyl)acetamide has also been shown to have antimicrobial activity against various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(phenylsulfonyl)acetamide in lab experiments is its potential as a therapeutic agent for various diseases. Another advantage is its relatively low toxicity compared to other compounds with similar properties. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in research.
Future Directions
There are several future directions for research on N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(phenylsulfonyl)acetamide. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and diabetes. Another direction is to further elucidate its mechanism of action, which could lead to the development of more effective treatments. Additionally, research could be conducted to optimize the synthesis method and improve the purity of the final product.
Synthesis Methods
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(phenylsulfonyl)acetamide can be synthesized through a multistep process involving the reaction of 2-phenylsulfonylacetic acid with thionyl chloride, followed by reaction with hydrazine hydrate and 2-bromoacetophenone. The final product is obtained through recrystallization and purification.
Scientific Research Applications
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(phenylsulfonyl)acetamide has been shown to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(phenylsulfonyl)acetamide has also been investigated for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and diabetes.
properties
IUPAC Name |
2-(benzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c20-14(11-24(21,22)13-9-5-2-6-10-13)17-16-19-18-15(23-16)12-7-3-1-4-8-12/h1-10H,11H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGIJKXQZJYRGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-((4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2972682.png)

![1-(3-Tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-4-carboxamide](/img/structure/B2972686.png)
![1-[1-[2-(Thian-4-yloxy)ethyl]triazol-4-yl]propan-1-ol](/img/structure/B2972688.png)





![N-(4-ethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2972701.png)